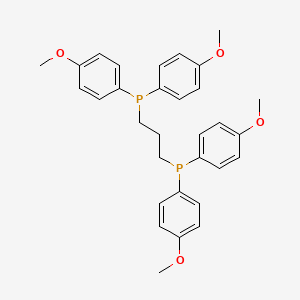
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is an organophosphorus compound with the molecular formula C31H34O4P2. This compound is characterized by the presence of phosphine groups attached to a 1,3-propanediyl backbone, with bis(4-methoxyphenyl) substituents. It is a white solid that is soluble in organic solvents and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] typically involves the reaction of 1,3-dichloropropane with lithium diphenylphosphide, followed by the introduction of methoxy groups. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or oxygen.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Substitution: Nucleophiles such as halides or amines.
Coordination: Transition metals like palladium, nickel, or platinum.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] has several scientific research applications:
Biology: Employed in the development of biologically active metal coordination complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of nanoclusters and as a stabilizing agent in various industrial processes.
作用機序
The mechanism of action of phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] primarily involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
類似化合物との比較
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Similar structure but lacks the methoxy groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Contains piperidine groups instead of phosphine groups.
Benzene, 1,1’-(1,3-propanediyl)bis-: Contains benzene rings instead of methoxyphenyl groups.
Uniqueness
Phosphine, 1,3-propanediylbis[bis(4-methoxyphenyl)-] is unique due to the presence of methoxy groups, which can influence its reactivity and coordination properties. The methoxy groups can provide additional steric and electronic effects, making this compound distinct from its analogs .
特性
CAS番号 |
111216-21-8 |
|---|---|
分子式 |
C31H34O4P2 |
分子量 |
532.5 g/mol |
IUPAC名 |
3-bis(4-methoxyphenyl)phosphanylpropyl-bis(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C31H34O4P2/c1-32-24-6-14-28(15-7-24)36(29-16-8-25(33-2)9-17-29)22-5-23-37(30-18-10-26(34-3)11-19-30)31-20-12-27(35-4)13-21-31/h6-21H,5,22-23H2,1-4H3 |
InChIキー |
NITFBBJDNBZGRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


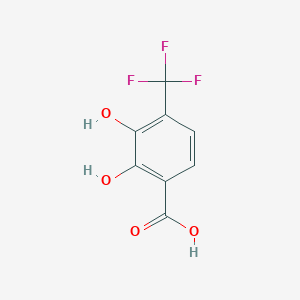
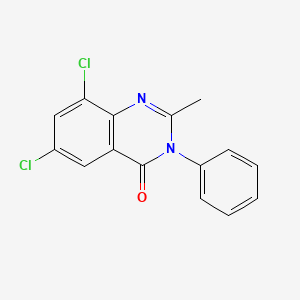
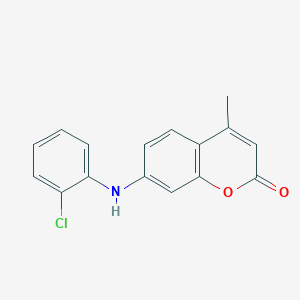
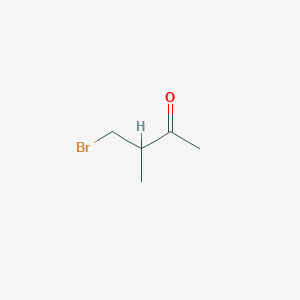
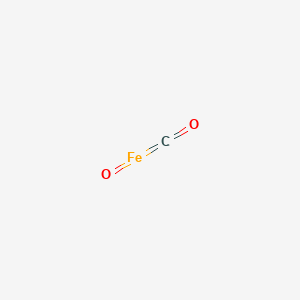
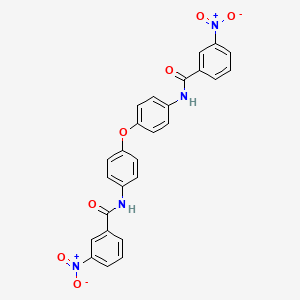

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
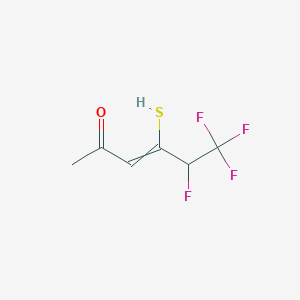
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
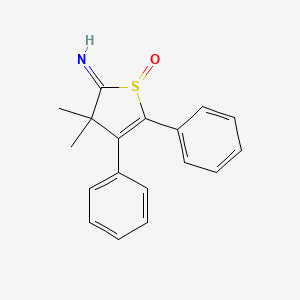
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
